molecular formula C7H14S B2838497 4-Cyclopropylbutane-1-thiol CAS No. 2172147-86-1

4-Cyclopropylbutane-1-thiol

Numéro de catalogue: B2838497
Numéro CAS: 2172147-86-1
Poids moléculaire: 130.25
Clé InChI: WRKXEARKENRCFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Cyclopropylbutane-1-thiol is a chemical compound with the CAS Number: 2172147-86-1 . It has a molecular weight of 130.25 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14S/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Volatile Thiols and Wine Aroma

Research on volatile thiols has significantly contributed to understanding the characteristic aroma of wines. For example, a study developed a method for analyzing volatile thiols involved in the aroma of Sauvignon Blanc wines, identifying key compounds exceeding their perception thresholds, which are expected to contribute to the varietal aroma (Tominaga, Murat, & Dubourdieu, 1998).

Polyfunctional Thiols in Lager Beers

Another study focused on the occurrence of polyfunctional thiols in lager beers, revealing more than ten such thiols absent from wort but present in beer, suggesting a key role of yeast-excreted H2S. The study proposes that these thiols are created via various mechanisms from hop allylic alcohols and contribute significantly to beer aroma (Vermeulen et al., 2006).

Thiol Release by Yeast Strains in Wine Fermentation

The release of 4-mercapto-4-methylpentan-2-one (4MMP) by commercial wine strains of Saccharomyces cerevisiae has been investigated, demonstrating the influence of yeast strain selection and fermentation temperature on modulating grape-derived aromas during wine fermentation (Howell et al., 2004).

Genetic Determinants of Volatile-Thiol Release

Further research identified genetic determinants influencing the release of volatile thiols, such as 4MMP, during wine fermentation, offering insights into the biosynthesis of yeast-derived wine aroma components and potential for strain development to modulate wine aroma (Howell et al., 2005).

Thiol Homeostasis and Exercise

The role of thiols in biological systems, especially in the context of exercise-induced oxidative stress, has been explored, highlighting the central importance of maintaining adequate tissue glutathione levels to protect against oxidative stress. This study also discusses the potential of thiol supplements, such as N-acetyl-L-cysteine and alpha-lipoic acid, for antioxidant effects and influencing redox-sensitive cell signaling (Sen & Packer, 2000).

Propriétés

IUPAC Name

4-cyclopropylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXEARKENRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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